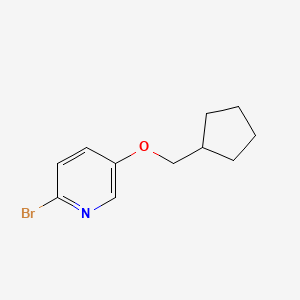![molecular formula C11H14N2O3 B12088121 Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
Methyl 2-[2-(methylamino)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(methylamino)acetamido]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by its ester functional group attached to a benzoic acid derivative, which is further modified by the presence of a methylamino group and an acetamido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate typically involves multiple steps:
Starting Material: The synthesis begins with methyl anthranilate, which is a methyl ester of anthranilic acid.
Amidation: The methyl anthranilate undergoes amidation with acetic anhydride to form methyl 2-(acetylamino)benzoate.
Methylation: The final step involves the methylation of the amide nitrogen using methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(methylamino)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(methylamino)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Methyl 2-[2-(methylamino)acetamido]benzoate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(acetylamino)benzoate: Lacks the methylamino group, making it less versatile in certain reactions.
Methyl anthranilate: A simpler ester without the acetamido and methylamino modifications.
Uniqueness
Methyl 2-[2-(methylamino)acetamido]benzoate is unique due to its dual functional groups (methylamino and acetamido), which provide enhanced reactivity and versatility in synthetic applications compared to its simpler analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 2-[[2-(methylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MYWOCYOPMFFWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)

-](/img/structure/B12088066.png)





![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)




